molecular formula C23H27F3N2O2 B4965788 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide

3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide

Numéro de catalogue B4965788
Poids moléculaire: 420.5 g/mol
Clé InChI: VRIUJJRNZJTNNR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide, commonly known as DF-MPJC, is a potent and selective inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is a member of the protein kinase C family, which plays a crucial role in the regulation of immune response and inflammation. DF-MPJC has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and cardiovascular diseases.

Mécanisme D'action

DF-MPJC selectively inhibits PKCθ, which is involved in the activation of T-cells and cytokine production. By inhibiting PKCθ, DF-MPJC reduces the activation of T-cells and the production of pro-inflammatory cytokines, leading to a decrease in inflammation and immune response.
Biochemical and Physiological Effects:
DF-MPJC has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. It has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. DF-MPJC has been well-tolerated in preclinical studies, with no significant adverse effects observed.

Avantages Et Limitations Des Expériences En Laboratoire

DF-MPJC has several advantages as a research tool, including its high potency and selectivity for PKCθ, which allows for the specific inhibition of this enzyme without affecting other PKC isoforms. However, DF-MPJC has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Orientations Futures

For research on DF-MPJC include clinical trials to evaluate its safety and efficacy in autoimmune diseases, cancer, and cardiovascular diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of DF-MPJC and to optimize its formulation for clinical use.

Méthodes De Synthèse

DF-MPJC can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, followed by the final coupling reaction to obtain DF-MPJC. The synthesis has been optimized to obtain high yields and purity of the final product.

Applications De Recherche Scientifique

DF-MPJC has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-inflammatory effects by selectively inhibiting PKCθ, which is involved in the activation of T-cells and cytokine production. DF-MPJC has been tested in preclinical models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, and has shown promising results in reducing disease severity and progression.

Propriétés

IUPAC Name

3-[1-[[4-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N2O2/c24-20-6-1-18(2-7-20)15-27-22(29)10-5-17-11-13-28(14-12-17)16-19-3-8-21(9-4-19)30-23(25)26/h1-4,6-9,17,23H,5,10-16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIUJJRNZJTNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)CC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.